molecular formula C22H25N3OS B14247723 N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide CAS No. 365429-12-5

N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide

Cat. No.: B14247723
CAS No.: 365429-12-5
M. Wt: 379.5 g/mol
InChI Key: LNOFFQXZCXSBIO-UHFFFAOYSA-N
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Description

N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine and propanamide groups. One common method involves the reaction of 2-ethyl-4-(3-methylphenyl)-1,3-thiazole with 2-bromopyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2,2-dimethylpropanoyl chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes[][3].

Mechanism of Action

The mechanism of action of N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • 2-(4-Methoxyphenyl)-4-(3-methylphenyl)-1,3-thiazole
  • 2-(4-Bromophenyl)-4-(3-methylphenyl)-1,3-thiazole

Uniqueness

N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

365429-12-5

Molecular Formula

C22H25N3OS

Molecular Weight

379.5 g/mol

IUPAC Name

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C22H25N3OS/c1-6-18-25-19(15-9-7-8-14(2)12-15)20(27-18)16-10-11-23-17(13-16)24-21(26)22(3,4)5/h7-13H,6H2,1-5H3,(H,23,24,26)

InChI Key

LNOFFQXZCXSBIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C(C)(C)C)C3=CC=CC(=C3)C

Origin of Product

United States

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